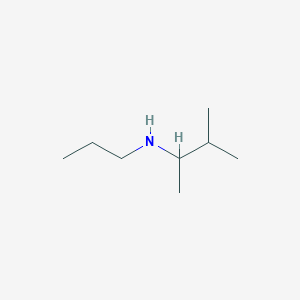
(1,2-Dimethylpropyl)propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Dimethylpropyl)propylamine is an organic compound with the molecular formula C5H13N. It is a primary amine characterized by the presence of a propyl group attached to a 1,2-dimethylpropyl group. This compound is used in various chemical processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1,2-Dimethylpropyl)propylamine can be synthesized through the hydrogenation of 3-methyl-butan-2-one using platinum oxide as a catalyst in the presence of ammonia and ammonium chloride. The reaction is carried out under high pressure, ranging from 735.5 to 2206.5 Torr .
Industrial Production Methods
In industrial settings, the production of this compound involves similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1,2-Dimethylpropyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Oxides and hydroxylamines.
Reduction: Simpler amines.
Substitution: Halogenated amines and other substituted derivatives.
Scientific Research Applications
(1,2-Dimethylpropyl)propylamine is used in various scientific research applications, including:
Biology: In studies involving amine metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (1,2-Dimethylpropyl)propylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways and biochemical processes. The specific pathways and targets depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylisopropylamine
- 3-(Dimethylamino)-1-propylamine
- N,N-Dimethylethylenediamine
Uniqueness
(1,2-Dimethylpropyl)propylamine is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial processes.
Biological Activity
(1,2-Dimethylpropyl)propylamine, with the chemical formula C8H19N, is an organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, toxicity profile, and potential therapeutic applications.
This compound is characterized as a colorless liquid with a distinct amine odor. It is soluble in water and exhibits a boiling point of approximately 166 °C. The compound is flammable and poses certain health risks upon exposure, necessitating careful handling in laboratory settings .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Case Studies and Research Findings
- Antidepressant Activity : A study investigating various amine compounds found that certain structural analogs exhibited significant antidepressant effects through the inhibition of monoamine oxidase (MAO) enzymes. This suggests that this compound could potentially share similar mechanisms of action .
- Toxicological Assessments : In a two-week study on rats and mice exposed to dimethylaminopropyl chloride, significant changes in body weight and organ health were observed at doses exceeding 50 mg/kg. These findings underscore the importance of evaluating the safety profile of related amines like this compound .
- Antimicrobial Studies : Research on Mannich bases has highlighted their diverse biological activities, including antibacterial and antifungal effects. While direct studies on this compound are sparse, its classification within this chemical family suggests potential for similar activities .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-methyl-N-propylbutan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-5-6-9-8(4)7(2)3/h7-9H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUDGATULFIMIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














